2,5-Bis(ethylthio)terephthalaldehyde
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Overview
Description
2,5-Bis(ethylthio)terephthalaldehyde is an organic compound with the molecular formula C12H14O2S2. It is a derivative of terephthalaldehyde, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by ethylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(ethylthio)terephthalaldehyde typically involves the reaction of terephthalaldehyde with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(ethylthio)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,5-Bis(ethylthio)terephthalic acid.
Reduction: 2,5-Bis(ethylthio)terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(ethylthio)terephthalaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Bis(ethylthio)terephthalaldehyde primarily involves its reactivity due to the presence of aldehyde and ethylthio groups. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in organic synthesis. The ethylthio groups can interact with metal ions, making the compound useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(methylthio)terephthalaldehyde: Similar structure but with methylthio groups instead of ethylthio groups.
Terephthalaldehyde: The parent compound without any thio substitutions.
Uniqueness
2,5-Bis(ethylthio)terephthalaldehyde is unique due to the presence of ethylthio groups, which enhance its reactivity and make it suitable for specific applications in materials science and organic synthesis. The ethylthio groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C12H14O2S2 |
---|---|
Molecular Weight |
254.4 g/mol |
IUPAC Name |
2,5-bis(ethylsulfanyl)terephthalaldehyde |
InChI |
InChI=1S/C12H14O2S2/c1-3-15-11-5-10(8-14)12(16-4-2)6-9(11)7-13/h5-8H,3-4H2,1-2H3 |
InChI Key |
QDTSUEPMPVZLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1C=O)SCC)C=O |
Origin of Product |
United States |
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